Quantified Biliary Excretion of Muraglitazar Glucuronide (M13) in Humans
In a clinical study administering a single 20 mg oral dose of 14C-labeled muraglitazar, muraglitazar glucuronide (M13) accounted for 15% of the administered dose in bile collected from 3 to 8 hours post-dose [1]. This was a significantly higher proportion compared to the parent drug itself, which accounted for only approximately 4% of the dose in the same biliary samples [1]. This demonstrates that glucuronidation is the primary pathway for biliary elimination of the drug, making muraglitazar glucuronide the major biliary component.
| Evidence Dimension | Biliary excretion (% of dose in 3-8h bile) |
|---|---|
| Target Compound Data | 15% |
| Comparator Or Baseline | Muraglitazar (parent drug): ~4% |
| Quantified Difference | Target compound is present at 3.75-fold higher levels |
| Conditions | Healthy human males following a single 20 mg oral dose of 14C-labeled muraglitazar |
Why This Matters
This quantifies the critical role of muraglitazar glucuronide in the major clearance pathway of the drug, making it the essential standard for any analytical or pharmacokinetic study of muraglitazar's biliary excretion.
- [1] Wang, L., Zhang, D., Swaminathan, A., Xue, Y., Cheng, P. T., Wu, S., Mosqueda-Garcia, R., Aurang, C., Everett, D. W., & Humphreys, W. G. (2006). Glucuronidation as a major metabolic clearance pathway of 14C-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection. Drug Metabolism and Disposition, 34(3), 427–439. View Source
